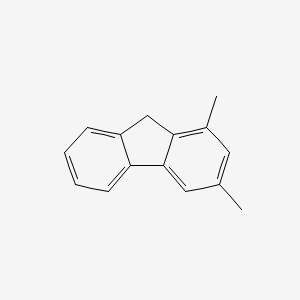

1,3-Dimethyl-9H-fluorene

Description

1,3-Dimethyl-9H-fluorene (C₁₅H₁₄, MW 194.27 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative with methyl groups at the 1- and 3-positions of the fluorene backbone. Fluorene derivatives are widely studied for their optoelectronic properties, structural rigidity, and applications in organic semiconductors, light-emitting diodes (OLEDs), and pharmaceuticals. The methyl substituents in this compound influence its electronic structure, solubility, and intermolecular interactions compared to unsubstituted fluorene (C₁₃H₁₀, MW 166.22 g/mol) .

Properties

CAS No. |

42931-65-7 |

|---|---|

Molecular Formula |

C15H14 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1,3-dimethyl-9H-fluorene |

InChI |

InChI=1S/C15H14/c1-10-7-11(2)14-9-12-5-3-4-6-13(12)15(14)8-10/h3-8H,9H2,1-2H3 |

InChI Key |

RCINAJBUFKRKGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2CC3=CC=CC=C3C2=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-9H-fluorene can be synthesized through several methods. One common approach involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of an alkaline substance. The reaction is typically carried out in an organic solvent system at a controlled temperature .

Industrial Production Methods

Industrial production of this compound often involves the bromination of fluorene followed by methylation. For instance, fluorene can be brominated using dibromohydantoin, followed by methylation with iodomethane in the presence of potassium hydroxide .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert fluorenone back to fluorene.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc and hypophosphorous acid are often used as reducing agents.

Substitution: Electrophiles such as bromine and iodomethane are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorenone, substituted fluorenes, and various fluorenyl derivatives .

Scientific Research Applications

1,3-Dimethyl-9H-fluorene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of materials such as organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-9H-fluorene involves its interaction with molecular targets through its aromatic structure. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence various molecular pathways, leading to its observed effects .

Comparison with Similar Compounds

1,3-Dimethyl-9H-fluorene vs. 2,3-Dimethyl-9H-fluorene

This compound vs. 3-Methyl-9H-fluorene

- Key Differences : 3-Methyl-9H-fluorene (CAS 2523-39-9) has a single methyl group at the 3-position. The additional methyl at the 1-position in this compound increases molecular symmetry and may elevate melting points due to improved crystal packing .

Bridge-Substituted Derivatives

This compound vs. 9,9-Dimethyl-9H-fluorene

- Structural Impact : 9,9-Dimethyl-9H-fluorene (CAS 4569-45-3) has methyl groups on the bridgehead carbons, disrupting the planar structure of fluorene and reducing π-orbital overlap. In contrast, this compound retains planarity, favoring electronic conjugation .

- Electronic Properties : 9,9-Dimethyl derivatives show blue-shifted absorption spectra due to steric distortion, whereas this compound maintains conjugation, making it more suitable for optoelectronic applications .

Functional Group Variations

This compound vs. 3,6-Dimethoxy-9H-fluorene

- Substituent Effects : 3,6-Dimethoxy-9H-fluorene (CAS 96617-41-3) introduces electron-donating methoxy groups, enhancing solubility in polar solvents and red-shifting absorption spectra. In contrast, methyl groups in this compound are weakly electron-donating, favoring hydrophobic interactions .

Physicochemical Properties

| Property | This compound | 9,9-Dimethyl-9H-fluorene | 3-Methyl-9H-fluorene | 3,6-Dimethoxy-9H-fluorene |

|---|---|---|---|---|

| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ | C₁₄H₁₂ | C₁₅H₁₄O₂ |

| Molecular Weight (g/mol) | 194.27 | 194.27 | 180.25 | 226.27 |

| Melting Point (°C) | ~120–130 (estimated) | Not reported | Not reported | Not reported |

| Solubility | Low in water; soluble in organic solvents (e.g., THF, DCM) | Similar to 1,3-dimethyl | Similar to 1,3-dimethyl | Higher in polar solvents (e.g., MeOH) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.